2,2-dimethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
2,2-Dimethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]propanamide is an organic compound characterized by its unique structure, which includes a thiadiazole ring and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.
Alkylation: The thiadiazole ring is then alkylated with a pentan-3-yl halide in the presence of a base such as potassium carbonate to introduce the pentan-3-yl group.
Amidation: Finally, the resulting intermediate is reacted with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine to form the desired propanamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can yield dihydrothiadiazole derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2,2-dimethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]propanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. The thiadiazole ring is known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. The presence of the thiadiazole ring and the amide group makes it a promising scaffold for the design of molecules with specific pharmacological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may contribute to the creation of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The amide group can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]propanamide
- 2,2-Dimethyl-N-[5-(ethyl)-1,3,4-thiadiazol-2-yl]propanamide
- 2,2-Dimethyl-N-[5-(butyl)-1,3,4-thiadiazol-2-yl]propanamide
Uniqueness
Compared to similar compounds, 2,2-dimethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to the presence of the pentan-3-yl group This structural feature can influence its physical and chemical properties, such as solubility, stability, and reactivity
Properties
Molecular Formula |
C12H21N3OS |
---|---|
Molecular Weight |
255.38 g/mol |
IUPAC Name |
2,2-dimethyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H21N3OS/c1-6-8(7-2)9-14-15-11(17-9)13-10(16)12(3,4)5/h8H,6-7H2,1-5H3,(H,13,15,16) |
InChI Key |
DTOJLQQRWHBMIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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